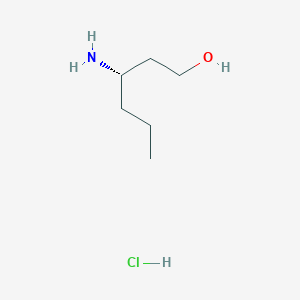

(S)-3-Aminohexan-1-ol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-aminohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUKXXYWSXUWIF-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855669 | |

| Record name | (3S)-3-Aminohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68889-62-3 | |

| Record name | 1-Hexanol, 3-amino-, hydrochloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68889-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Aminohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-aminohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Aminohexan-1-ol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminohexan-1-ol hydrochloride is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary alcohol and a chiral secondary amine, makes it a valuable building block for the synthesis of complex molecules with specific stereochemical requirements. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, with a focus on its application in the development of novel therapeutics.

Part 1: Core Chemical and Physical Properties

This compound is the hydrochloride salt of the (S)-enantiomer of 3-aminohexan-1-ol. The presence of the chiral center at the C-3 position is crucial for its utility in stereoselective synthesis.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₁₆ClNO[2]

-

Molecular Weight: 153.65 g/mol [2]

-

CAS Number: 68889-62-3[2]

-

Canonical SMILES: CCC--INVALID-LINK--N.Cl[1]

-

InChI Key: LWUKXXYWSXUWIF-UZHXKHNSNA-N

Physicochemical Properties

| Property | Value | Source/Comment |

| Appearance | White to light yellow solid | ChemicalBook |

| Melting Point | No data available | Expected to be a crystalline solid with a defined melting point. For comparison, 6-amino-1-hexanol has a melting point of 54-58 °C. |

| Boiling Point | No data available | As a salt, it will likely decompose at high temperatures. The free base, 3-aminohexan-1-ol, would have a lower boiling point than its straight-chain isomer, 6-amino-1-hexanol (135-140 °C at 30 mmHg). |

| Solubility | No data available | Expected to be soluble in water and lower alcohols (methanol, ethanol) due to its polar hydroxyl and ammonium groups. Solubility in nonpolar organic solvents is likely to be low. |

| Optical Activity | [α]²⁰/D -0.10° (c=0.01g/mL, MeOH) | ChemicalBook |

| pKa | No data available | The ammonium group is expected to have a pKa in the range of 9-11, typical for secondary amines. The hydroxyl group is expected to have a pKa around 16. |

Part 2: Synthesis and Stereochemical Control

The enantioselective synthesis of chiral amino alcohols like (S)-3-Aminohexan-1-ol is a critical aspect of their application. Several general strategies can be employed to achieve high enantiomeric purity.

Retrosynthetic Analysis and Key Strategies

The synthesis of (S)-3-Aminohexan-1-ol can be approached through various modern synthetic methodologies that establish the chiral amine center. Key strategies include:

-

Asymmetric Reduction of a Ketone Precursor: A common and effective method involves the asymmetric reduction of a suitable keto-amine or keto-nitrile precursor.

-

Chiral Pool Synthesis: Starting from a readily available chiral building block, such as an amino acid.

-

Enzymatic Resolution or Desymmetrization: Utilizing enzymes to selectively react with one enantiomer in a racemic mixture.[3]

Proposed Synthetic Workflow: Asymmetric Transfer Hydrogenation

A plausible and scalable approach for the synthesis of (S)-3-Aminohexan-1-ol is through the asymmetric transfer hydrogenation of a corresponding amino-ketone precursor. This method is well-established for the synthesis of chiral amines and alcohols.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations for similar molecules.

Step 1: Synthesis of 1-hydroxyhexan-3-one

-

To a solution of ethyl vinyl ketone in a suitable solvent (e.g., THF), add a solution of a propyl Grignard reagent (propylmagnesium bromide) at low temperature (-78 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-hydroxyhexan-3-one.

Step 2: Asymmetric Reductive Amination

-

Dissolve 1-hydroxyhexan-3-one in a suitable solvent (e.g., methanol).

-

Add a source of ammonia (e.g., ammonium acetate) and a chiral catalyst system (e.g., a Ru- or Rh-based catalyst with a chiral ligand).

-

Introduce a hydrogen source (e.g., formic acid for transfer hydrogenation or H₂ gas).

-

Stir the reaction at a controlled temperature until the reaction is complete (monitored by GC or LC-MS).

-

Work up the reaction by removing the catalyst and solvent.

Step 3: Salt Formation

-

Dissolve the crude (S)-3-aminohexan-1-ol in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of HCl in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the propyl group (a triplet for the terminal methyl and multiplets for the two methylene groups), the methylene groups adjacent to the alcohol and the chiral center, the methine proton at the chiral center, and broad signals for the amine and hydroxyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environments (e.g., the carbon bearing the hydroxyl group will be downfield).

-

IR (Infrared) Spectroscopy: Key expected vibrational frequencies include a broad O-H stretching band around 3300-3400 cm⁻¹, N-H stretching bands in the same region (which may be broadened and shifted in the hydrochloride salt), and C-H stretching bands just below 3000 cm⁻¹.[4]

-

MS (Mass Spectrometry): The mass spectrum of the free base would be expected to show a molecular ion peak (M⁺) at m/z 117. Common fragmentation patterns for amino alcohols include the loss of water and alpha-cleavage adjacent to the amine or alcohol.

Enantiomeric Purity Determination

Determining the enantiomeric excess (e.e.) is critical. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method.

Caption: General workflow for determining the enantiomeric purity of 3-aminohexan-1-ol.

General Chiral HPLC Protocol:

-

Column Selection: Choose a suitable chiral stationary phase, such as one based on cellulose or amylose derivatives.

-

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification.

-

Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Part 4: Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of pharmacologically active molecules.

Toll-Like Receptor (TLR) Agonists

A significant application of this compound is in the synthesis of novel pyrimidine-based Toll-like receptor 7 and 8 (TLR7/8) dual agonists.[5] TLRs are crucial components of the innate immune system, and their activation can trigger a potent immune response.

Role in Synthesis: The amino group of (S)-3-Aminohexan-1-ol can be used to introduce a substituted hexanol side chain onto a core heterocyclic structure, such as a pyrimidine. This side chain can be critical for the molecule's interaction with the TLR7/8 binding pocket, influencing its potency and selectivity. The specific stereochemistry of the (S)-enantiomer is often essential for optimal binding and biological activity. The development of such agonists is being explored for the treatment of viral infections like hepatitis B and for use as vaccine adjuvants.[6][7]

Conclusion

This compound is a valuable chiral building block with significant potential in pharmaceutical research and development. While detailed public data on its physicochemical properties are sparse, its structural features and the well-established chemistry of chiral amino alcohols allow for a robust understanding of its expected behavior and handling. Its role in the synthesis of potent immune-modulating agents like TLR7/8 agonists highlights its importance in the ongoing quest for new and effective therapies. Further research and publication of its experimental data would be of great benefit to the scientific community.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1-Hexanol, 6-amino- [webbook.nist.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Physical Properties of (S)-3-Aminohexan-1-ol Hydrochloride

Abstract

(S)-3-Aminohexan-1-ol hydrochloride is a chiral amino alcohol derivative of significant interest in pharmaceutical development, notably as a reagent in the synthesis of novel therapeutic agents.[1] A thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure consistency, purity, and optimal performance in its applications. This guide provides a comprehensive overview of the known physical characteristics of this compound and presents detailed, field-proven methodologies for the experimental determination of key physical properties such as melting point, solubility, and spectral characteristics. The protocols described herein are designed to be self-validating, promoting scientific integrity and reproducibility in the laboratory.

Introduction

This compound (CAS No: 68889-62-3) is a key building block in synthetic organic chemistry.[1][2][3] Its structure, featuring a chiral center and both an amino and a hydroxyl functional group, makes it a versatile intermediate. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

The physical properties of an active pharmaceutical ingredient (API) or intermediate, such as its melting point, solubility, and spectral fingerprints, are critical quality attributes.[2][4] These properties directly influence downstream processes, including formulation design, manufacturing, and ultimately, the safety and efficacy of the final drug product.[3] This document serves as a technical resource, consolidating available data and providing robust protocols for the characterization of this important chemical entity.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below. It is important to note that while some properties are well-defined, others, such as the melting point, require empirical determination for each new batch to ensure purity.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][3] |

| Synonyms | (S)-3-Amino-1-hexanol Hydrochloride | [2][5] |

| CAS Number | 68889-62-3 | [1][2][3] |

| Molecular Formula | C₆H₁₆ClNO | [1] |

| Molecular Weight | 153.65 g/mol | [1][2][3] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Melting Point | Data not consistently available; requires experimental determination. | [5] |

| Solubility | Data not consistently available; requires experimental determination. | [5] |

Experimental Determination of Physical Properties

The following sections detail the standard operating procedures for determining the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.[6]

This is a classical and widely accessible method for determining the melting range of a solid.

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder until a small amount (1-2 mm in height) is packed into the closed end.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute).[8]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

Caption: Workflow for Capillary Melting Point Determination.

DSC is a more advanced thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature.[9] It provides a highly accurate melting point (observed as an endothermic peak) and can also reveal other thermal events like polymorphic transitions or decomposition.[10]

Protocol:

-

Sample Preparation: Accurately weigh 2-10 mg of the dried sample into an aluminum DSC pan.[9]

-

Encapsulation: Place a lid on the pan and crimp it to create a hermetic seal. Prepare an empty, sealed pan to serve as a reference.[9]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.[10]

-

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Solubility Determination

Solubility is a fundamental physicochemical property, especially for compounds intended for pharmaceutical use, as it directly impacts bioavailability.[11] The equilibrium shake-flask method is considered the gold standard for determining solubility.[12]

Protocol:

-

System Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, dichloromethane). The presence of undissolved solid is essential to ensure equilibrium is reached.[13]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[13]

-

Sample Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. labinsights.nl [labinsights.nl]

- 3. tapi.com [tapi.com]

- 4. API Physical Characteristics Testing - Protheragen [protheragen.ai]

- 5. athabascau.ca [athabascau.ca]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. hitachi-hightech.com [hitachi-hightech.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to (S)-3-Aminohexan-1-ol Hydrochloride: Synthesis, Characterization, and Application

Abstract

(S)-3-Aminohexan-1-ol hydrochloride is a chiral amino alcohol that serves as a versatile building block in modern organic and medicinal chemistry. Its defined stereochemistry at the C3 position makes it a valuable synthon for the asymmetric synthesis of complex molecules, particularly pharmaceutical intermediates. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and stereoselective synthesis. Furthermore, it details its emerging applications, presents a robust experimental protocol for its preparation, and discusses the causality behind key procedural steps, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,3-amino alcohols are critical structural motifs found in a vast array of natural products and pharmaceutically active compounds.[1][2] The precise spatial arrangement of the amino and hydroxyl groups is often fundamental to their biological activity, influencing binding affinity to enzymes and receptors. (S)-3-Aminohexan-1-ol, as a member of this class, provides a key chiral scaffold for building more complex molecules. Its hydrochloride salt form enhances stability and simplifies handling and formulation. This guide will explore the essential technical aspects of this compound, underscoring its utility as a high-value intermediate in synthetic chemistry. A notable application is its use as a reagent in the development of novel pyrimidine-based TLR7/8 dual agonists for potential therapeutic use, such as in the treatment of hepatitis B.[3]

Physicochemical Properties and Structural Analysis

The hydrochloride salt of (S)-3-Aminohexan-1-ol exists as a stable, often crystalline solid, which is advantageous for purification and storage. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 68889-62-3 | [4][5] |

| Molecular Formula | C₆H₁₅NO · HCl | [5] |

| Molecular Weight | 153.65 g/mol | [5] |

| Appearance | White to off-white solid | [General knowledge] |

| InChI Key | InChI=1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m0./s1 | [5][6] |

| Canonical SMILES | CCCC--INVALID-LINK--N.Cl | [5][6] |

Note: Some properties like melting point and solubility are not consistently reported in public databases and may vary based on purity and crystalline form.[4]

Structural Elucidation

The definitive structure and stereochemistry of (S)-3-Aminohexan-1-ol are confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the carbon skeleton and the position of the substituents. The splitting patterns and chemical shifts of the protons on the chiral center (C3) and the adjacent methylene groups (C2 and C4) are characteristic.[7]

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.[7]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H (alcohol), N-H (amine), and C-H bonds, confirming the presence of these functional groups.[7]

Stereoselective Synthesis: A Methodological Overview

Achieving high enantiomeric purity is paramount for the application of (S)-3-Aminohexan-1-ol in drug development. Traditional synthesis methods for amino alcohols often involve multi-step processes with protecting group manipulations.[8] Modern strategies focus on more direct and efficient asymmetric routes.[9]

A highly effective and common approach is the asymmetric reduction of a corresponding β-amino ketone. This strategy allows for the direct installation of the two vicinal stereocenters. The choice of reducing agent and catalyst is critical for controlling the diastereoselectivity (syn- vs. anti-product) and enantioselectivity.

For instance, iridium-catalyzed asymmetric transfer hydrogenation (ATH) can produce anti-γ-amino alcohols, while rhodium-catalyzed asymmetric hydrogenation often yields the syn-products.[1] This complementarity is a powerful tool for accessing the desired stereoisomer.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the stereoselective synthesis of (S)-3-Aminohexan-1-ol starting from a suitable precursor.

Caption: Generalized workflow for the synthesis of (S)-3-Aminohexan-1-ol HCl.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial chiral building block. Its primary value lies in its ability to introduce a specific stereocenter into a larger molecule, which is often a key determinant of pharmacological activity.

-

Asymmetric Synthesis: It is used as a synthon in the multi-step synthesis of complex drug candidates. The amino and hydroxyl groups provide two reactive handles for further chemical modification.

-

Chiral Ligands: Derivatives of (S)-3-Aminohexan-1-ol can be used to create chiral ligands for asymmetric catalysis, enabling the synthesis of other enantiomerically pure compounds.

-

Prodrug Strategies: The amino or hydroxyl group can be used as a point of attachment for promoieties in prodrug design, a strategy employed to improve a drug's pharmacokinetic properties, such as bioavailability.[10]

Detailed Experimental Protocol: Asymmetric Synthesis

This section provides a representative, detailed protocol for the synthesis of (S)-3-Aminohexan-1-ol via the asymmetric reduction of a β-enaminoketone, a common and effective strategy.[11]

Step 1: Synthesis of (S)-3-((R)-1-Phenylethylamino)hex-2-en-1-one

-

Rationale: This step involves the condensation of a 1,3-dicarbonyl compound with a chiral amine to form a chiral β-enaminoketone. The chiral auxiliary, (R)-1-phenylethylamine, directs the subsequent reduction stereoselectively.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add hexan-1,3-dione (1.0 eq), (R)-1-phenylethylamine (1.1 eq), and toluene (approx. 0.2 M).

-

Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Heat the mixture to reflux and monitor the azeotropic removal of water. Continue refluxing for 3-4 hours until no more water is collected.

-

Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.

-

The resulting crude oil can be purified by column chromatography on silica gel to yield the pure β-enaminoketone.

-

Step 2: Diastereoselective Reduction

-

Rationale: The ketone is reduced to a secondary alcohol. The existing stereocenter from the chiral amine directs the hydride attack to one face of the carbonyl, establishing the second stereocenter with high diastereoselectivity. Sodium borohydride is a mild and effective reducing agent for this transformation.

-

Procedure:

-

Dissolve the enaminoketone from Step 1 in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the bulk of the solvent. Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino alcohol.

-

Step 3: Hydrogenolysis and Salt Formation

-

Rationale: The chiral auxiliary (the phenylethyl group) is removed via hydrogenolysis, which cleaves the benzylic C-N bond without affecting the desired stereocenters. The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

-

Procedure:

-

Dissolve the crude product from Step 2 in methanol.

-

Add Pearlman's catalyst (20% Pd(OH)₂ on carbon, ~5 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

To the filtrate, add a solution of HCl in diethyl ether (2M) dropwise at 0 °C until the solution becomes acidic (check with pH paper).

-

A precipitate should form. If not, concentrate the solution and triturate with cold diethyl ether to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Protocol Validation and Controls

-

Self-Validation: The success of each step is validated by standard analytical techniques (TLC, NMR). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and MS.

-

Enantiomeric Purity: The enantiomeric excess (e.e.) of the final product should be determined using chiral HPLC or by derivatizing the amine with a chiral agent (e.g., Mosher's acid chloride) and analyzing the resulting diastereomers by NMR.

Safety and Handling

This compound is classified as an irritant.[12][13] It may cause skin, eye, and respiratory irritation.[14][15]

-

Handling: Always handle in a well-ventilated area or a fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[13][16] The compound may be hygroscopic.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important chiral building block with significant potential in asymmetric synthesis and drug discovery. Its value is derived from the stereochemically defined amino alcohol motif, which is a common feature in many bioactive molecules. Understanding its physicochemical properties and mastering its stereoselective synthesis are crucial skills for chemists in the pharmaceutical and fine chemical industries. The methodologies outlined in this guide provide a robust framework for the preparation and application of this versatile compound, enabling the advancement of complex molecule synthesis.

References

- 1. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]

- 2. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 68889-62-3 [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound(68889-62-3) 1H NMR spectrum [chemicalbook.com]

- 8. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 3-Aminohexan-1-ol | C6H15NO | CID 21883780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. fishersci.com [fishersci.com]

A Guide to the Synthesis and Characterization of (S)-3-Aminohexan-1-ol Hydrochloride (CAS 68889-62-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: Navigating the Synthesis of a Specialty Chiral Building Block

The compound designated by CAS number 68889-62-3 is (S)-3-Aminohexan-1-ol hydrochloride, a chiral amino alcohol.[1][2][3][4] This molecule represents a valuable building block in medicinal chemistry, notably serving as a key reagent in the development of novel pyrimidine-based dual agonists for Toll-like receptors 7 and 8 (TLR7/8), which are under investigation for the treatment of Hepatitis B.[1][4]

This guide, therefore, is structured to provide not a single, rigid protocol, but a scientifically grounded overview of the plausible synthetic strategies and characterization methodologies that a medicinal or process chemist would employ. We will leverage established, authoritative principles of asymmetric synthesis and analytical chemistry to outline a logical and technically sound approach to preparing and verifying this molecule.

Part 1: Retrosynthetic Analysis and Plausible Synthetic Strategy

The core challenge in synthesizing (S)-3-aminohexan-1-ol is the precise installation of the stereocenter at the C-3 position. The hydrochloride salt is typically formed in the final step by treating the free amine with HCl in a suitable solvent. Our strategy must therefore be stereoselective.

A logical and common approach for creating chiral 1,3-amino alcohols is the asymmetric reduction of a corresponding β-amino ketone precursor.[6] This retrosynthetic disconnection is advantageous as it allows for the construction of the carbon backbone first, followed by a stereochemistry-defining reduction step.

Hypothetical Retrosynthetic Pathway:

Caption: Retrosynthetic analysis of (S)-3-Aminohexan-1-ol.

Proposed Forward Synthesis Workflow

The following protocol is a representative, chemically sound workflow based on established methodologies for the synthesis of chiral amino alcohols.[6][7]

Step 1: Synthesis of the β-Amino Ketone Precursor The carbon backbone can be assembled via a Mannich-type reaction. To control the stereochemistry later, a protecting group is essential for the amine.

-

Reactants: Propanal, an enolate equivalent of acetone, and a protected amine (e.g., benzylamine or tert-butyl carbamate).

-

Rationale: The Mannich reaction is a classic method for forming a β-amino carbonyl compound. The choice of protecting group is critical; it must be stable to the reaction conditions and readily removable without affecting the rest of the molecule. An N-PMP (p-methoxyphenyl) group, for instance, has been shown to be effective in similar syntheses as it can be removed oxidatively.[6]

Step 2: Stereoselective Ketone Reduction (The Key Step) This is the most critical step for establishing the desired (S)-stereochemistry.

-

Methodology: Asymmetric transfer hydrogenation (ATH) is a robust and widely used method.[6]

-

Reagents:

-

Catalyst System: An iridium (Ir) or ruthenium (Ru) based catalyst with a chiral ligand (e.g., a chiral diamine or amino alcohol ligand). For the synthesis of anti-γ-amino alcohols (as is our target), Ir-catalyzed ATH is often effective.[6]

-

Hydrogen Source: Formic acid or isopropanol.

-

-

Causality: The chiral ligand coordinates to the metal center, creating a chiral pocket. The β-amino ketone precursor enters this pocket in a sterically preferred orientation, forcing the hydride transfer from the hydrogen source to occur on a specific face of the ketone. This directional attack results in the formation of one enantiomer of the alcohol in excess. The selection of the specific chiral ligand (e.g., (R,R)- or (S,S)-TsDPEN) dictates the resulting stereochemistry of the product.

Step 3: Deprotection and Salt Formation

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or strong acid for a Boc group).

-

Salt Formation: The resulting free amine, (S)-3-aminohexan-1-ol, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). A solution of hydrogen chloride (e.g., HCl in ether) is added dropwise to precipitate the desired this compound salt, which can then be isolated by filtration.

Caption: Proposed workflow for the synthesis of CAS 68889-62-3.

Part 2: Characterization and Quality Control

A rigorous characterization protocol is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Structural Verification

These techniques confirm that the correct molecular structure has been synthesized. While specific spectra for this compound are not publicly available, chemical suppliers like ChemicalBook indicate their existence in databases.[8]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms the proton environment and connectivity. | Expect characteristic signals for the propyl chain (CH₃, CH₂, CH₂), the methine proton adjacent to the nitrogen (CH-N), the methylene groups adjacent to the alcohol and nitrogen (CH₂-CH₂-OH), and the alcohol and amine protons. The presence of the hydrochloride salt may cause broadening of the N-H and O-H peaks. |

| ¹³C NMR | Confirms the carbon backbone. | Expect 6 distinct carbon signals corresponding to the hexanol backbone. |

| Mass Spec (MS) | Confirms the molecular weight. | The molecular formula is C₆H₁₅NO.[3] The expected mass for the free base would be approximately 117.12 g/mol . In ESI+, the [M+H]⁺ ion would be observed at m/z ≈ 118.12. |

| FT-IR | Identifies functional groups. | Expect characteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (amine salt, broad, ~3000-2800 cm⁻¹), and C-H (aliphatic, ~2960-2850 cm⁻¹). |

Purity and Enantiomeric Excess Determination

Confirming the purity, especially the enantiomeric purity, is paramount for a chiral building block.

-

Chromatographic Purity (HPLC):

-

Method: Reversed-phase High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, if a chromophore is introduced via derivatization, or an Evaporative Light Scattering Detector (ELSD)).

-

Purpose: To determine the chemical purity by separating the target compound from any starting materials, byproducts, or reagents. Purity is typically reported as a percentage based on peak area.

-

-

Enantiomeric Excess (Chiral HPLC):

-

Method: This is the gold standard for determining the ratio of the (S) to (R) enantiomers. The analysis requires a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for separating enantiomers of amino alcohols.[9][10]

-

Protocol Outline:

-

Select a suitable chiral column (e.g., Chiralpak® or Chiralcel® series).

-

Develop a mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol.[9]

-

Inject a sample of the synthesized material. The two enantiomers will interact differently with the CSP, leading to different retention times.

-

Calculate the Enantiomeric Excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

-

-

Self-Validation: A racemic standard (a 50:50 mixture of S and R enantiomers) should be synthesized or purchased to validate the separation method. The method is considered valid if it can successfully resolve the racemic mixture into two distinct, baseline-separated peaks of equal area.

-

Conclusion

While a direct, published protocol for CAS 68889-62-3 is elusive, a robust and reliable synthesis can be designed based on well-established principles of asymmetric catalysis. The proposed strategy, centered on the stereoselective reduction of a β-amino ketone, offers a clear and logical path to the target molecule. Rigorous analytical characterization, particularly using chiral HPLC, is non-negotiable to validate the final product's identity, chemical purity, and, most importantly, its enantiomeric integrity, ensuring its suitability for advanced applications in pharmaceutical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | 68889-62-3 [chemicalbook.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]

- 7. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound(68889-62-3) 1H NMR [m.chemicalbook.com]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Sourcing and Quality Control of (S)-3-Aminohexan-1-ol Hydrochloride for Pharmaceutical Research

Introduction: The Significance of Chiral Purity in Drug Development

In the landscape of modern pharmaceutical synthesis, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, such as (S)-3-Aminohexan-1-ol hydrochloride, are compounds that exist as non-superimposable mirror images, or enantiomers. These enantiomers can exhibit remarkably different pharmacological and toxicological profiles.[1][2][3][4] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the imperative for enantiomeric purity in drug candidates.[1] this compound (CAS No: 68889-62-3) is a chiral building block whose utility in the synthesis of novel therapeutics, including potential treatments for Hepatitis B, underscores the growing demand for reliable sources of this high-purity intermediate.[5]

This guide provides an in-depth perspective for researchers, scientists, and drug development professionals on sourcing this compound. It extends beyond a simple list of suppliers to offer a framework for supplier evaluation, quality control, and analytical validation, ensuring the scientific integrity of your research and development endeavors.

Sourcing this compound: A Comparative Overview of Suppliers

Identifying a reliable supplier for a specialized chiral intermediate like this compound requires careful consideration of several factors beyond mere availability. While a comprehensive price list is often not publicly available and typically requires a direct quote, a comparative analysis of reputable suppliers can be initiated based on their product offerings, stated purity, and supporting documentation.

| Supplier | Product Name | CAS Number | Stated Purity | Available Quantities | Noteworthy Information |

| LGC Standards | This compound | 68889-62-3 | Not explicitly stated; sold as a reference material, implying high purity. | Custom synthesis required. | Specializes in certified reference materials, suggesting a focus on high-accuracy analytical standards.[6][7][8] |

| ChemicalBook | This compound | 68889-62-3 | Varies by listed supplier. | Varies by listed supplier. | A marketplace that lists multiple suppliers; due diligence is required for each individual supplier.[5][9] |

| CP Lab Safety | This compound | 68889-62-3 | 97% | 5 grams | Explicitly states the product is for professional research and not for medical or consumer use.[10][11] |

| ChemUniverse | This compound | 68889-62-3 | 97% | Quote required. | Provides an option to request a quote with specific purity requirements. |

Pricing: As is common for specialized chemical intermediates, the price of this compound is highly dependent on the quantity, required purity, and whether it is a stock item or requires custom synthesis. LGC Standards, for instance, indicates that this compound necessitates custom synthesis, which typically implies a higher cost and longer lead times.[6] For researchers, it is advisable to contact multiple suppliers to obtain quotes for the desired quantity and purity to make an informed purchasing decision.

A Self-Validating System: Quality Control and Analytical Protocols

The trustworthiness of any research involving chiral molecules is fundamentally linked to the verifiable purity of the starting materials. Therefore, establishing a robust in-house quality control (QC) protocol is not just recommended but essential. This section outlines a self-validating workflow for the analytical assessment of this compound.

Workflow for Supplier and Batch Validation

Caption: Supplier and Batch Validation Workflow.

Experimental Protocol: Chiral Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and, crucially, the enantiomeric excess of chiral compounds.[1] The following protocol provides a generalized yet robust starting point for developing a chiral HPLC method for this compound.

Objective: To separate and quantify the (S) and (R) enantiomers of 3-Aminohexan-1-ol to determine the enantiomeric excess (ee%) of the sample.

Instrumentation and Columns:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Chiral Stationary Phases (CSPs): The choice of CSP is critical. For amino alcohols, polysaccharide-based CSPs (e.g., Chiralpak IA, IB, or IC) or cyclodextrin-based columns are often effective.[5]

Method Development Starting Conditions:

| Parameter | Normal Phase Conditions | Reversed-Phase Conditions |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (DEA) | Acetonitrile/Water with an acidic or basic modifier (e.g., TFA or DEA) |

| Gradient | Isocratic | Isocratic or gradient |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |

| Column Temperature | 25°C (can be varied to optimize separation) | 25°C (can be varied to optimize separation) |

| Detection Wavelength | ~210-220 nm (as the compound lacks a strong chromophore) | ~210-220 nm |

Step-by-Step Protocol:

-

Standard Preparation: Prepare a standard solution of the this compound reference material in the mobile phase. If a racemic standard is available, it is invaluable for confirming the separation of the two enantiomers.

-

Sample Preparation: Prepare a solution of the test sample in the mobile phase at a similar concentration to the standard.

-

Column Screening: If the optimal column is not known, screen several chiral columns with a generic mobile phase to identify the one that provides the best separation.

-

Method Optimization: Once a suitable column is identified, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs ≥ 1.5) between the enantiomer peaks.[5]

-

System Suitability: Before analyzing samples, perform system suitability tests by injecting the standard solution multiple times to ensure the precision and reproducibility of the method.

-

Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Causality in Method Development: The choice between normal-phase and reversed-phase chromatography depends on the solubility of the analyte and the nature of the chiral stationary phase. The addition of a small amount of an acid (like trifluoroacetic acid, TFA) or a base (like diethylamine, DEA) to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of the amino and hydroxyl groups.

Applications in Drug Discovery and Development

Chiral amines and amino alcohols are fundamental building blocks in the synthesis of a wide range of pharmaceuticals.[2][4][12] Their ability to introduce specific stereochemistry is crucial for creating molecules that can interact with biological targets in a highly specific manner. While the direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in many biologically active compounds.

The amino alcohol functionality is a key pharmacophore in various drug classes, including beta-blockers used for cardiovascular conditions.[13] Furthermore, the use of this compound as a reagent in the synthesis of novel pyrimidine TLR7/8 dual agonists for the treatment of hepatitis B highlights its potential in the development of antiviral and immunomodulatory agents.[5]

The logical workflow for incorporating a chiral building block like this compound into a drug discovery pipeline is illustrated below.

Caption: Role in Drug Discovery Pipeline.

Conclusion

The procurement of this compound for pharmaceutical research and development necessitates a comprehensive approach that prioritizes quality and scientific integrity. While pricing and availability require direct engagement with suppliers, researchers can make informed decisions by evaluating suppliers based on their reputation, stated purity, and the quality of their documentation. The implementation of a robust, in-house analytical validation system, centered around techniques like chiral HPLC, is paramount to ensuring the enantiomeric purity of this critical building block. By adhering to these principles, scientists can build a foundation of trustworthiness and reproducibility in their pursuit of novel therapeutics.

References

- 1. skpharmteco.com [skpharmteco.com]

- 2. nbinno.com [nbinno.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. akjournals.com [akjournals.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. This compound | 68889-62-3 [amp.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. calpaclab.com [calpaclab.com]

- 12. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of (S)-3-Aminohexan-1-ol Hydrochloride

This guide provides a detailed examination of the safety protocols and handling procedures for (S)-3-Aminohexan-1-ol hydrochloride (CAS No. 68889-62-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established laboratory best practices to ensure the safe and effective use of this chiral amino alcohol.

Introduction and Scientific Context

This compound is a chiral building block of interest in medicinal chemistry and pharmaceutical research. Its utility has been noted as a reagent in the development of novel pyrimidine TLR7/8 dual agonists for potential therapeutic applications, such as the treatment of hepatitis B.[1] As with any research chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety measures are paramount to protecting laboratory personnel and ensuring the integrity of experimental outcomes.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its chemical structure and available data on the free base, 3-Aminohexan-1-ol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for this assessment.

Based on data for the analogous compound 3-Aminohexan-1-ol, this substance should be treated as hazardous.[2]

-

Skin Corrosion/Irritation: Causes skin irritation (H315).

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage (H318).

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).

The hydrochloride salt form is a solid, likely a white to light yellow powder, which can present an inhalation hazard if handled improperly.

Causality of Hazards

The irritant nature of amino alcohols stems from their basic amino group and the hydroxyl group, which can interact with biological tissues. The hydrochloride salt, while generally more stable and less caustic than the free base, can still dissociate in the presence of moisture (e.g., on skin, in eyes, or the respiratory tract) to release the irritant parent compound and hydrochloric acid, exacerbating the irritant effect.

GHS Label Elements (Inferred)

| Hazard | Pictogram | Signal Word | Hazard Statement (H-phrase) |

| Skin Irritation | Warning | H315: Causes skin irritation | |

| Eye Damage | Danger | H318: Causes serious eye damage | |

| Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation |

Note: This classification is based on data for the free base, 3-Aminohexan-1-ol, and should be used as a precautionary guideline.[2]

Physicochemical Properties

Comprehensive experimental data for this compound is limited. The following table summarizes available information. The lack of data necessitates cautious handling, assuming the substance may have properties that increase risk (e.g., low flash point, high dust explosion potential).

| Property | Value | Source |

| CAS Number | 68889-62-3 | [3][4] |

| Molecular Formula | C₆H₁₆ClNO | [3] |

| Molecular Weight | 153.65 g/mol | [3] |

| Appearance | White to light yellow Solid | ChemicalBook |

| Melting Point | No data available | [4] |

| Boiling Point | No data available | [4] |

| Solubility | No data available (Assumed soluble in water) | [4] |

| Storage Temp. | Inert atmosphere, Room Temperature | ChemicalBook |

Safe Handling and Storage Protocols

A self-validating safety protocol involves continuous risk assessment and adherence to established procedures. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to powdered chemical hazards is through engineering controls.

-

Chemical Fume Hood: All weighing and transfer operations involving this compound powder must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of airborne particles.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.

Caption: Workflow for Engineering Control Verification.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure full-length pants and closed-toe shoes are worn to cover all skin.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) as recommended. This prevents degradation from atmospheric moisture and oxygen.

-

Location: Keep in a dry, cool, and well-ventilated place.

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.

Emergency Procedures

Preparedness is key to managing unforeseen events. All personnel must be familiar with these procedures.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures (Spills)

-

Evacuation: Evacuate non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Containment: For a solid spill, carefully sweep up the material, avoiding dust generation. Use a HEPA-filtered vacuum for final cleanup if available.

-

Disposal: Place the spilled material and all contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

Caption: Step-by-step spill response protocol.

Waste Disposal

All chemical waste must be handled in accordance with local, state, and federal regulations.

-

Classification: this compound waste should be classified as hazardous chemical waste.

-

Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

-

Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Conclusion

While specific toxicological and physical data for this compound are not fully available, a conservative approach based on the known hazards of its chemical class provides a robust framework for its safe handling. By adhering to the principles of using engineering controls, wearing appropriate PPE, following strict handling protocols, and being prepared for emergencies, researchers can work safely and effectively with this compound. The causality behind these protocols is clear: preventing contact and inhalation is the most effective way to mitigate the risks of this irritant and potentially damaging chemical.

References

Methodological & Application

The Versatile Chiral Synthon: Application Notes for (S)-3-Aminohexan-1-ol Hydrochloride in Asymmetric Synthesis

Introduction: The Strategic Value of Chiral β-Amino Alcohols

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. Chiral β-amino alcohols are a privileged class of compounds, serving as foundational building blocks for a multitude of complex molecular architectures.[1] Their utility is broadly recognized, functioning as chiral ligands for metal-catalyzed reactions, organocatalysts, and, perhaps most powerfully, as precursors to robust chiral auxiliaries.[2][3] (S)-3-Aminohexan-1-ol hydrochloride is an exemplar of this class, offering a readily accessible, acyclic chiral scaffold that can be strategically employed to direct the stereochemical outcome of key carbon-carbon bond-forming reactions.

This technical guide provides an in-depth exploration of the application of this compound in asymmetric synthesis. We will focus on its conversion to a chiral oxazolidinone auxiliary, a powerful tool for achieving high levels of diastereoselectivity in enolate alkylation and aldol reactions. The protocols described herein are designed to be self-validating, with explanations of the causal relationships behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying stereochemical principles.

Core Application: The Oxazolidinone Chiral Auxiliary

The primary application of (S)-3-Aminohexan-1-ol is its transformation into a chiral oxazolidinone. This heterocyclic system, popularized by David A. Evans, functions as a temporary chiral director.[4] By covalently attaching this auxiliary to a prochiral substrate (e.g., a carboxylic acid derivative), the two faces of the resulting enolate become diastereotopic. The steric hindrance provided by the substituent from the amino alcohol (in this case, a propyl group) effectively shields one face of the enolate, forcing incoming electrophiles to attack from the less hindered side. This results in a highly predictable and diastereoselective transformation.

Mechanism of Stereodirection

The high degree of stereocontrol exerted by the oxazolidinone auxiliary stems from the formation of a rigid, chelated transition state. Upon N-acylation, the substrate is locked into a defined conformation. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a Z-enolate. The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the auxiliary's side chain (propyl group), creates a highly organized assembly where one face is effectively blocked. An incoming electrophile, such as an alkyl halide or an aldehyde, can only approach from the exposed face, leading to the formation of one diastereomer in high excess.

Caption: Workflow for Asymmetric Synthesis using the Chiral Auxiliary.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the chiral auxiliary from this compound and its subsequent use in diastereoselective alkylation and aldol reactions.

Protocol 1: Synthesis of (S)-4-Propyl-1,3-oxazolidin-2-one

This protocol details the conversion of the starting amino alcohol hydrochloride into the corresponding chiral oxazolidinone auxiliary. The hydrochloride salt is first neutralized, and the free amino alcohol is then cyclized.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Diethyl carbonate or Triphosgene

-

Toluene, anhydrous

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in water. Cool the solution to 0 °C in an ice bath. Add a 2M aqueous solution of NaOH dropwise until the pH of the solution is >12.

-

Extraction: Extract the free amino alcohol from the aqueous solution with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The free amino alcohol is volatile; avoid prolonged exposure to high vacuum.

-

Cyclization: To a solution of the crude (S)-3-Aminohexan-1-ol (1.0 eq) in anhydrous toluene, add diethyl carbonate (1.5 eq) and a catalytic amount of a strong base like sodium ethoxide. Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol. Alternatively, and with higher caution, the amino alcohol can be treated with a phosgene equivalent like triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) in DCM at 0 °C to room temperature.

-

Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. If using the diethyl carbonate method, concentrate the mixture. If using a phosgene equivalent, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-4-Propyl-1,3-oxazolidin-2-one as a solid or oil.

Protocol 2: Asymmetric Enolate Alkylation

This protocol describes the N-acylation of the auxiliary, followed by diastereoselective alkylation.

Materials:

-

(S)-4-Propyl-1,3-oxazolidin-2-one (from Protocol 1)

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl bromide (or other primary alkyl halide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

N-Acylation: To a flame-dried, argon-purged round-bottom flask containing a solution of (S)-4-Propyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir the resulting solution for 15 minutes. Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C for 30 minutes.

-

Workup (Acylation): Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-propionyl imide. This is often pure enough for the next step.

-

Enolate Formation: To a flame-dried, argon-purged flask containing a solution of the N-propionyl imide (1.0 eq) in anhydrous THF at -78 °C, add LDA or NaHMDS (1.1 eq) dropwise. Stir for 30-60 minutes to ensure complete formation of the lithium enolate.

-

Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction for 2-4 hours at this temperature, then allow it to slowly warm to room temperature overnight.

-

Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to isolate the alkylated product. The diastereomeric excess (de) can be determined by ¹H NMR analysis or chiral HPLC.

Protocol 3: Diastereoselective Aldol Reaction

This protocol outlines a boron-mediated soft enolization followed by an aldol addition, which typically favors the syn-aldol product.

Materials:

-

N-propionyl-(S)-4-Propyl-1,3-oxazolidin-2-one (from Protocol 2, Step 1)

-

Dibutylboron triflate (Bu₂BOTf)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Isobutyraldehyde (or other aldehyde)

-

pH 7 Phosphate buffer, Methanol

Procedure:

-

Enolate Formation: To a flame-dried, argon-purged flask containing a solution of the N-propionyl imide (1.0 eq) in anhydrous DCM at 0 °C, add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at 0 °C for 30-60 minutes to form the Z(O)-boron enolate.

-

Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by adding pH 7 phosphate buffer (1 volume) and methanol (2 volumes). Stir vigorously for 15 minutes. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography. Determine the diastereoselectivity by ¹H NMR or HPLC analysis.

Protocol 4: Auxiliary Cleavage

The final step is the removal of the chiral auxiliary to reveal the desired chiral product (e.g., carboxylic acid, alcohol, or amide) and allow for the recovery of the valuable auxiliary.

Materials:

-

Alkylated or aldol product (from Protocol 2 or 3)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (30% aqueous solution)

-

THF, Water

Procedure (for cleavage to a carboxylic acid):

-

Saponification: Dissolve the substrate (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

-

Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

-

Stirring: Stir the reaction at 0 °C for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1M HCl.

-

Extraction: Extract the product with ethyl acetate. The aqueous layer contains the water-soluble chiral auxiliary, which can be recovered. The combined organic layers contain the desired chiral carboxylic acid. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the product.

Data Presentation: Expected Outcomes

While specific data for the (S)-3-Aminohexan-1-ol derived auxiliary is not extensively published, results from analogous acyclic and cyclic amino alcohol-derived oxazolidinones provide a strong basis for expected outcomes.

| Reaction Type | Electrophile | Expected Diastereoselectivity (de) | Expected Yield | Reference Type |

| Alkylation | Benzyl Bromide | >95% | 75-90% | Analogous Systems |

| Alkylation | Methyl Iodide | >95% | 70-85% | Analogous Systems |

| Aldol | Isobutyraldehyde | >98% (syn) | 80-95% | Analogous Systems |

| Aldol | Benzaldehyde | >98% (syn) | 85-95% | Analogous Systems |

Data is estimated based on published results for similar Evans-type chiral auxiliaries.

References

- 1. Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: Applications of Chiral Amino Alcohols in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Amino Alcohols

In the landscape of modern pharmaceutical development, chirality is a paramount consideration. The biological systems with which drugs interact—enzymes, receptors, and nucleic acids—are inherently chiral, meaning they differentiate between the stereoisomers of a drug molecule. This differentiation can result in one enantiomer being therapeutically active while the other is inactive or, in some cases, toxic. Chiral amino alcohols, organic compounds containing both an amine and an alcohol functional group attached to a chiral carbon framework, have emerged as exceptionally valuable molecules in this context.[1][2]

Their value stems from a combination of factors: they are readily synthesized from the chiral pool (e.g., amino acids), their functional groups provide versatile handles for synthetic manipulation, and their rigid, stereodefined structures are ideal for influencing the three-dimensional architecture of molecules.[3][4] This guide provides an in-depth exploration of the critical roles chiral amino alcohols play in drug discovery, from their use as foundational building blocks to their function as sophisticated catalysts that impart chirality to other molecules. We will delve into the causality behind their applications and provide detailed protocols for their use in the laboratory.

Core Applications in Drug Discovery

The utility of chiral amino alcohols in drug discovery can be broadly categorized into three main areas: as integral structural components of Active Pharmaceutical Ingredients (APIs), as powerful catalysts for asymmetric synthesis, and as classical agents for chiral resolution.

Chiral Scaffolds and Building Blocks: Embedding Chirality in the API

The most direct application of chiral amino alcohols is their incorporation as a core structural motif within a drug molecule. The vicinal (1,2-) amino alcohol fragment is present in a vast number of FDA-approved drugs and natural products.[5] This prevalence is due to the scaffold's ability to form key hydrogen bonds and other non-covalent interactions with biological targets, effectively anchoring the drug in the correct orientation for its therapeutic effect.

Key Drug Classes Featuring the Amino Alcohol Motif:

-

β-Blockers: Drugs like (S)-Propranolol and (S)-Atenolol, used to treat hypertension, feature a chiral amino alcohol side chain that is crucial for their antagonist activity at β-adrenergic receptors.

-

HIV Protease Inhibitors: Peptidomimetic drugs such as Saquinavir and Atazanavir incorporate chiral amino alcohol cores to mimic the transition state of peptide hydrolysis, thereby inhibiting the viral protease enzyme.[3]

-

Antifungal and Antibacterial Agents: The structural backbone of many potent antibiotics and antifungals is built around a chiral amino alcohol framework.[3][6]

The synthesis of these drug molecules often relies on a "chiral pool" strategy, starting with readily available, enantiomerically pure amino acids. Simple reduction of the carboxylic acid group of an amino acid yields the corresponding chiral amino alcohol, which serves as a versatile starting material, or synthon.[]

Table 1: Representative Chiral Amino Alcohols and Their Pharmaceutical Relevance

| Chiral Amino Alcohol | Parent Amino Acid | Key Application Area / Example Drug(s) |

| (S)-Phenylalaninol | (S)-Phenylalanine | Catalyst Ligand, Chiral Auxiliary, Precursor to HIV Protease Inhibitors |

| (S)-Prolinol | (S)-Proline | Core of CBS Catalysts, Chiral Auxiliary for Asymmetric Alkylation |

| (S)-Valinol | (S)-Valine | Building block for antiviral and anticancer agents |

| (S)-Alaninol | (S)-Alanine | Versatile chiral building block for various APIs[8] |

| (1S,2R)-Ephedrine | N/A (Natural Product) | Chiral Auxiliary, Bronchodilator |

Catalysts and Ligands: The Architects of Asymmetric Synthesis

Perhaps the most powerful application of chiral amino alcohols is in asymmetric catalysis, where a small amount of a chiral molecule is used to generate large quantities of an enantiomerically enriched product.[9] They are precursors to some of the most reliable and widely used catalysts in the pharmaceutical industry.

The Corey-Bakshi-Shibata (CBS) Reduction: A landmark application is the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a catalyst derived from a chiral amino alcohol, typically (S)-Prolinol.[10][11][12] This reaction, known as the CBS reduction, is renowned for its high enantioselectivity (often >95% ee), predictability, and broad applicability.[10][11]